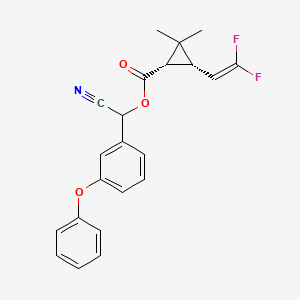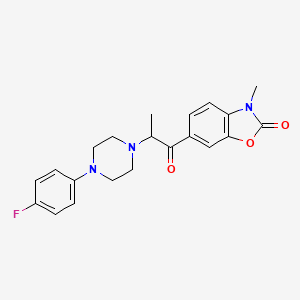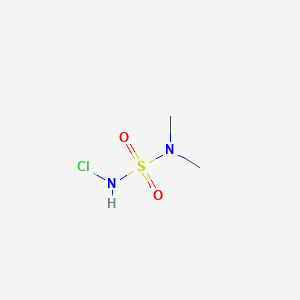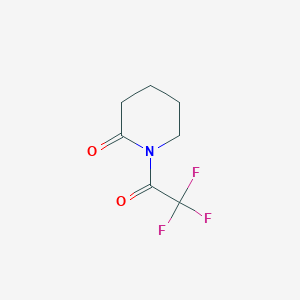
Fluorocyphenothrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorocyphenothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in public health and industrial applications to control a variety of insect pests. This compound is characterized by its low aqueous solubility and non-volatile nature, making it effective in various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorocyphenothrin is synthesized through a series of chemical reactions involving the fluorination of cyphenothrin. . The reaction conditions often require controlled temperatures and pressures to ensure the selective fluorination of the desired positions on the molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specialized reactors and purification techniques to isolate the final product. Quality control measures are implemented to ensure the consistency and safety of the compound for commercial use .
Chemical Reactions Analysis
Types of Reactions: Fluorocyphenothrin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Xenon difluoride, molecular fluorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Fluorocyphenothrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the effects of fluorination on the chemical properties of pyrethroids.
Biology: Investigated for its effects on insect physiology and behavior, providing insights into the mechanisms of insecticide resistance.
Medicine: Explored for its potential use in developing new insecticidal formulations for controlling vector-borne diseases.
Industry: Utilized in the formulation of insecticidal products for public health and agricultural applications
Mechanism of Action
Fluorocyphenothrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets and pathways involved in this mechanism are similar to those of other pyrethroid insecticides .
Comparison with Similar Compounds
Fluorocyphenothrin is unique among pyrethroid insecticides due to the presence of fluorine atoms, which enhance its stability and insecticidal potency. Similar compounds include:
Cyphenothrin: A non-fluorinated analog with similar insecticidal properties but lower stability.
Permethrin: Another pyrethroid insecticide with a different chemical structure and spectrum of activity.
Deltamethrin: A highly potent pyrethroid with a different mechanism of action
This compound stands out due to its enhanced stability and effectiveness, making it a valuable tool in pest control and public health applications.
Properties
CAS No. |
67670-66-0 |
|---|---|
Molecular Formula |
C22H19F2NO3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19F2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m1/s1 |
InChI Key |
FWHRNWVIAOTDRA-IMBCPYESSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(F)F)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)

![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)

![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)




![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)

![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)


